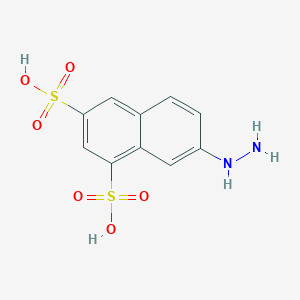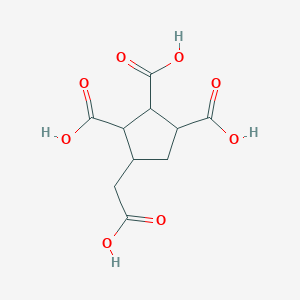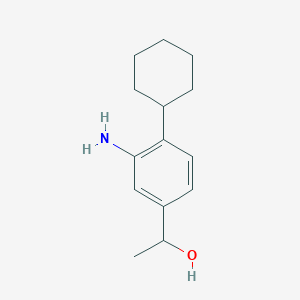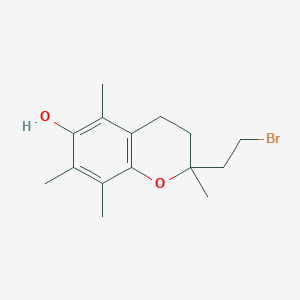
7-Hydrazinonaphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydrazinonaphthalene-1,3-disulfonic acid is an organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by the presence of hydrazine and disulfonic acid groups attached to a naphthalene ring, making it a versatile compound in both synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinonaphthalene-1,3-disulfonic acid typically involves multiple steps starting from naphthalene. The process includes nitration, sulfonation, and reduction reactions. Here is a general outline of the synthetic route:
Nitration: Naphthalene is first nitrated using concentrated nitric acid to form nitronaphthalene.
Sulfonation: The nitronaphthalene is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Hydrazination: Finally, the amino groups are converted to hydrazine groups using hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydrazinonaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced further to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted naphthalene derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Hydrazinonaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a labeling reagent for detecting biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydrazinonaphthalene-1,3-disulfonic acid involves its ability to form stable complexes with various substrates. The hydrazine group can react with carbonyl compounds to form hydrazones, while the sulfonic acid groups enhance the solubility and reactivity of the compound. These interactions are crucial for its applications in biochemical assays and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxynaphthalene-1,3-disulfonic acid: Similar in structure but with a hydroxyl group instead of a hydrazine group.
7-Amino-1,3-naphthalenedisulfonic acid: Contains an amino group instead of a hydrazine group.
Uniqueness
7-Hydrazinonaphthalene-1,3-disulfonic acid is unique due to the presence of both hydrazine and disulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with carbonyl compounds and enhanced solubility in aqueous solutions.
Propriétés
IUPAC Name |
7-hydrazinylnaphthalene-1,3-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2/c11-12-7-2-1-6-3-8(19(13,14)15)5-10(9(6)4-7)20(16,17)18/h1-5,12H,11H2,(H,13,14,15)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMHGXVHPMVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)-imidazol-1-ylmethyl]quinoline](/img/structure/B8019071.png)





![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;tetraethylazanium](/img/structure/B8019126.png)


![[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide](/img/structure/B8019157.png)



